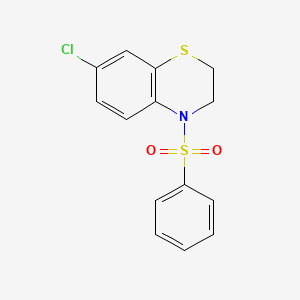

7-chloro-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzothiazine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7-chloro-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzothiazine is a chemical compound that belongs to the benzothiazine class. This compound is characterized by the presence of a chlorine atom at the 7th position and a phenylsulfonyl group at the 4th position on the benzothiazine ring. Benzothiazines are known for their diverse biological activities and are used in various fields such as medicinal chemistry and materials science.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzothiazine typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminobenzenethiol and 4-chlorobenzenesulfonyl chloride.

Formation of Intermediate: The reaction between 2-aminobenzenethiol and 4-chlorobenzenesulfonyl chloride under basic conditions leads to the formation of an intermediate compound.

Cyclization: The intermediate undergoes cyclization to form the benzothiazine ring structure.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common techniques include:

Batch Reactors: Large-scale batch reactors are used to carry out the synthesis under controlled temperature and pressure conditions.

Continuous Flow Reactors: Continuous flow reactors offer advantages such as improved reaction control, scalability, and reduced reaction times.

化学反应分析

Nucleophilic Substitution at Sulfonyl Group

The phenylsulfonyl moiety serves as an electron-withdrawing group, facilitating nucleophilic displacement. For example:

-

Piperidine Substitution : Reaction with piperidine in tetrahydrofuran (THF) at 60–70°C replaces the sulfonyl group, yielding derivatives with enhanced H₃ receptor affinity .

Example Reaction :

7 Chloro 4 phenylsulfonyl derivative+PiperidineTHF 60 70 C4 Piperidinyl analog

Conditions :

Reduction of Dihydrobenzothiazine Core

The dihydro-2H-benzothiazine ring undergoes reduction with borane-dimethyl sulfide (BH₃·DMS) to produce saturated analogs:

-

Borane-Mediated Reduction : BH₃·DMS in THF at 0–5°C reduces the C=N bond, yielding tetrahydrobenzothiazines .

Data :

| Substrate | Product | Yield (%) |

|---|---|---|

| 7-Chloro-4-(phenylsulfonyl)-3,4-dihydro | 7-Chloro-4-(phenylsulfonyl)-tetrahydro | 35–78 |

Cross-Coupling Reactions

The chlorine substituent at position 7 enables palladium-catalyzed couplings:

-

Buchwald-Hartwig Amination : Reacting with amines (e.g., morpholine) in the presence of Pd(OAc)₂/Xantphos forms C–N bonds .

Example :

7 Chloro derivative+MorpholinePd OAc Xantphos7 Morpholino analog

Typical Conditions :

Cyclization Reactions

Under basic conditions, the sulfonyl group participates in intramolecular cyclization:

-

DBU-Mediated Cyclization : Heating with 1,8-diazabicycloundec-7-ene (DBU) in 1,4-dioxane generates fused polycyclic systems (e.g., pyridothiazines) .

Mechanism :

-

Deprotonation at the sulfonyl-adjacent position.

-

Intramolecular attack by a nucleophilic amine or oxygen.

Outcome :

Acid/Base Stability

The compound exhibits stability under acidic and moderately basic conditions:

科学研究应用

Antinociceptive Activity

Research has demonstrated that 7-chloro-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzothiazine exhibits significant antinociceptive effects. In a study involving mice, the compound was shown to reduce abdominal writhing induced by acetic acid. The results indicated that it may serve as a potential analgesic agent without causing gastric lesions at effective doses .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory properties. In the same study, it was found to reduce inflammation without altering locomotor activity in mice. This suggests its potential use in treating inflammatory conditions while maintaining a favorable safety profile .

Antibacterial Activity

This compound has shown promising antibacterial activity against various bacterial strains. It was tested against Staphylococcus aureus and Escherichia coli, demonstrating effective growth inhibition comparable to standard antibiotics . The minimum inhibitory concentration (MIC) values were recorded at levels indicating significant antibacterial potential.

Case Studies

Anticancer Potential

Recent studies have explored the anticancer properties of this compound derivatives. These compounds have been linked to enhanced cytotoxicity against various cancer cell lines, including breast cancer cells (MCF-7). The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation .

作用机制

The mechanism of action of 7-chloro-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzothiazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Inhibition of Enzymes: It can inhibit certain enzymes involved in inflammatory or microbial processes.

Modulation of Signaling Pathways: The compound may modulate signaling pathways that regulate cellular functions.

Interaction with Receptors: It can bind to specific receptors, leading to changes in cellular responses.

相似化合物的比较

Similar Compounds

7-chloro-4-(phenylselanyl)-3,4-dihydro-2H-1,4-benzothiazine: Similar structure but with a phenylselanyl group instead of a phenylsulfonyl group.

7-chloro-4-(phenylthio)-3,4-dihydro-2H-1,4-benzothiazine: Similar structure but with a phenylthio group instead of a phenylsulfonyl group.

Uniqueness

7-chloro-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzothiazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenylsulfonyl group enhances its potential as a therapeutic agent and its reactivity in various chemical reactions.

生物活性

7-Chloro-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzothiazine is a compound within the benzothiazine class, recognized for its diverse biological activities and potential therapeutic applications. This article provides an overview of its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C₁₄H₁₂ClNO₂S₂

Molecular Weight: 325.84 g/mol

CAS Number: 338778-00-0

The compound features a chlorine atom at the 7th position and a phenylsulfonyl group at the 4th position on the benzothiazine ring. This specific substitution pattern enhances its chemical reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves:

- Starting Materials: 2-Aminobenzenethiol and 4-chlorobenzenesulfonyl chloride.

- Formation of Intermediate: The reaction under basic conditions yields an intermediate compound.

- Cyclization: The intermediate undergoes cyclization to form the benzothiazine structure.

- Purification: Techniques such as recrystallization or chromatography are employed to obtain the final product.

Antimicrobial Activity

Research indicates that benzothiazines exhibit significant antimicrobial properties. A study highlighted that derivatives of benzothiazine, including our compound of interest, showed promising activity against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens .

Anti-inflammatory Properties

This compound has been evaluated for its anti-inflammatory effects. In vivo studies demonstrated that this compound can inhibit pro-inflammatory cytokines and enzymes such as COX-2, indicating its potential as an anti-inflammatory agent .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Various studies have shown that it can induce apoptosis in cancer cells while sparing normal cells. For instance, in vitro assays revealed that treatment with this compound led to a significant reduction in viability of MCF7 breast cancer cells without adversely affecting MCF10A normal breast cells .

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition: The compound inhibits enzymes involved in inflammatory pathways and microbial resistance.

- Signal Pathway Modulation: It modulates key signaling pathways that are critical for cell survival and proliferation.

- Receptor Interaction: The binding affinity to specific receptors alters cellular responses leading to therapeutic effects.

Structure-Activity Relationship (SAR)

The SAR analysis of benzothiazine derivatives suggests that modifications on the phenylsulfonyl group significantly influence biological activity. For instance:

| Compound Variant | Biological Activity | Notes |

|---|---|---|

| Phenylsulfonyl | High anti-inflammatory activity | Enhances potency against COX enzymes |

| Phenylthio | Moderate activity | Less effective compared to sulfonyl derivatives |

This table illustrates how different substituents can alter the efficacy of benzothiazine compounds.

Case Studies

-

Case Study on Antimicrobial Efficacy:

A study conducted on various benzothiazine derivatives demonstrated that compounds similar to this compound exhibited significant antibacterial effects against Methicillin-resistant Staphylococcus aureus (MRSA) . -

In Vivo Anti-inflammatory Study:

An investigation into the anti-inflammatory properties revealed that administration of this compound significantly reduced paw edema in rat models compared to control groups .

属性

IUPAC Name |

4-(benzenesulfonyl)-7-chloro-2,3-dihydro-1,4-benzothiazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO2S2/c15-11-6-7-13-14(10-11)19-9-8-16(13)20(17,18)12-4-2-1-3-5-12/h1-7,10H,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWSHJVNHLYVIPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=C(N1S(=O)(=O)C3=CC=CC=C3)C=CC(=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。